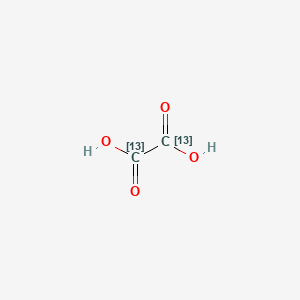

Oxalic Acid-(1,2-13C2)

Description

Significance of Isotopic Labeling in Chemical and Biological Systems

Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopic counterparts. creative-proteomics.com This allows scientists to track the journey of molecules through various processes, providing insights that would be otherwise unattainable. fiveable.me

Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to act as "tags." nih.gov The fundamental principle lies in the fact that isotopically labeled molecules are chemically identical to their unlabeled counterparts, meaning they participate in the same chemical reactions and biological pathways. nih.gov However, their increased mass, due to the presence of the heavier isotope, allows them to be distinguished and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

When a stable isotope-labeled compound like Oxalic Acid-(1,2-13C2) is introduced into a system, it mixes with the naturally occurring, unlabeled molecules. By analyzing samples from the system over time, researchers can determine the fate of the labeled compound, including its absorption, distribution, metabolism, and excretion. musechem.com This provides a dynamic picture of the metabolic fluxes and pathway utilization within a cell or organism. fiveable.meresearchgate.net

The use of carbon-13 (¹³C) as a stable isotope label offers several distinct advantages in molecular studies:

Non-radioactivity: Unlike its radioactive counterpart, carbon-14 (B1195169) (¹⁴C), ¹³C is a stable isotope and does not decay, making it safe for use in a wide range of studies, including those involving human subjects.

High Resolution in NMR: ¹³C has a large chemical shift range in NMR spectroscopy, which reduces signal overlap and allows for the clear identification of different carbon atoms within a molecule. nih.govnih.gov

Precise Quantification with Mass Spectrometry: The mass difference between ¹²C and ¹³C is easily detectable by mass spectrometry, enabling accurate quantification of labeled versus unlabeled molecules. acs.org This is crucial for determining the rates of metabolic pathways.

Detailed Structural Information: The presence of adjacent ¹³C atoms can lead to "C-C coupling" in NMR spectra, providing unique information about the carbon framework of molecules and helping to elucidate metabolic pathways. nih.gov

Versatility: ¹³C labeling can be used to study a wide array of molecules, from small metabolites like oxalic acid to large biomolecules such as proteins and nucleic acids. silantes.com

Historical Context of Oxalic Acid Research Using Isotopic Probes

The use of isotopic tracers in metabolic research has a history spanning nearly a century, evolving with advancements in analytical technology. nih.gov Early studies on oxalate (B1200264) metabolism often relied on radioactive isotopes like ¹⁴C to trace its pathways. uio.no These studies provided foundational knowledge about the endogenous production and dietary absorption of oxalate.

With the advent of more sophisticated analytical instruments, particularly high-resolution mass spectrometry and NMR, the focus shifted towards stable isotopes like ¹³C. nih.gov The use of ¹³C₂-oxalic acid emerged as a safer and more powerful alternative for studying oxalate kinetics in humans. uio.no Researchers began using primed, continuous infusions of ¹³C₂-oxalate to directly measure endogenous oxalate production rates in both healthy individuals and patients with conditions like hyperoxaluria, a disorder characterized by excessive oxalate excretion. acs.org

These isotopic studies have been instrumental in understanding the complex interplay between dietary oxalate, endogenous synthesis from precursors like glycine (B1666218) and ascorbic acid, and its eventual excretion. uio.noscience.gov For instance, research using ¹³C₂-oxalic acid has helped to clarify the contribution of dietary intake to urinary oxalate levels and has been used to assess the effectiveness of treatments for hyperoxaluria. acs.orgresearchgate.net

Research Imperatives and Emerging Frontiers for Oxalic Acid-(1,2-13C2)

The application of Oxalic Acid-(1,2-13C2) continues to expand into new and exciting areas of research. Current and future research imperatives include:

Elucidating Complex Metabolic Networks: There is a growing need to understand the intricate connections between oxalate metabolism and other metabolic pathways. The use of ¹³C₂-oxalic acid in combination with other isotopically labeled tracers can help to map these complex networks and identify key regulatory points. acs.org

Investigating the Gut Microbiome's Role: The gut microbiome is increasingly recognized as a significant modulator of oxalate metabolism. Isotopic studies can help to pinpoint the specific contributions of different gut bacteria to oxalate absorption and degradation, potentially leading to novel probiotic-based therapies for oxalate-related conditions.

Environmental and Geochemical Tracing: In environmental science, the stable carbon isotopic composition of oxalic acid (δ¹³C) is used to trace its sources and photochemical processing in the atmosphere and oceans. yale.eduacs.org Studies using ¹³C-labeled oxalic acid can provide a more controlled way to investigate these processes, such as the role of oxalic acid in the atmospheric cycling of iron, an essential micronutrient for marine life. acs.org

Advanced Analytical Techniques: The development of new analytical methods, such as advanced mass spectrometry and hyperpolarized ¹³C NMR, promises to further enhance the sensitivity and scope of studies using Oxalic Acid-(1,2-13C2). rsc.org These techniques will allow for the detection of labeled oxalate and its metabolites at even lower concentrations and with greater spatial and temporal resolution.

Data Tables

Table 1: Properties of Oxalic Acid-(1,2-13C2)

| Property | Value | Source |

| Chemical Formula | ¹³C₂H₂O₄ | lgcstandards.com |

| Molecular Weight | 92.02 g/mol | lgcstandards.comisotope.com |

| CAS Number | 62654-02-8 | medchemexpress.comlgcstandards.comisotope.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Table 2: Applications of Oxalic Acid-(1,2-13C2) in Research

| Research Area | Application | Key Findings/Objectives | Source |

| Metabolic Research | Tracer for in vivo studies of hyperoxaluria | Determination of endogenous oxalate production rates and the metabolic fate of precursors. | acs.org |

| Clinical Chemistry | Internal standard for oxalate quantification | Improves accuracy in measuring oxalate levels in biological fluids like urine and plasma. | nih.gov |

| Environmental Science | Probing photochemical reactions | Investigating the role of oxalic acid in the atmospheric cycling of iron and the formation of secondary organic aerosols. | acs.org |

| Plant Biology | Tracing metabolic pathways | Understanding the synthesis and degradation of oxalate in plants. | europa.eu |

Structure

3D Structure

Properties

Molecular Formula |

C2H2O4 |

|---|---|

Molecular Weight |

92.020 g/mol |

IUPAC Name |

oxalic acid |

InChI |

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/i1+1,2+1 |

InChI Key |

MUBZPKHOEPUJKR-ZDOIIHCHSA-N |

Isomeric SMILES |

[13C](=O)([13C](=O)O)O |

Canonical SMILES |

C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Integrity Assessment for Oxalic Acid 1,2 13c2

Chemical Synthesis Pathways for Oxalic Acid-(1,2-13C2)

The creation of doubly labeled oxalic acid requires precise control over precursor selection and reaction conditions to ensure the desired isotopic incorporation.

Precursor Selection and Reaction Schemes

A primary and effective method for synthesizing Oxalic Acid-(1,2-13C2) involves the pyrolysis of sodium formate-13C. acs.org This method is advantageous due to its high yield. The precursor, sodium formate-13C, is itself synthesized from 13C-labeled carbon monoxide (¹³CO) and sodium hydroxide (B78521) under pressure. acs.org The subsequent pyrolysis of this labeled sodium formate (B1220265), when mixed with an excess of sodium carbonate, yields disodium (B8443419) oxalate-(1,2-13C2), which is then acidified to produce Oxalic Acid-(1,2-13C2). acs.org The excess sodium carbonate is crucial as it prevents the decomposition of the oxalate (B1200264) product at the high temperatures required for the reaction. acs.org

Another synthetic route starts from commercially available Oxalic Acid-(1,2-13C2) dihydrate, which can be used to produce various labeled oxalate esters. soton.ac.uk For instance, the reaction of Oxalic Acid-(1,2-13C2) dihydrate with an alcohol in the presence of an acid catalyst like sulfuric acid leads to the corresponding dialkyl oxalate-(1,2-13C2). soton.ac.uk

The following table summarizes the key reaction schemes:

| Starting Material | Reagents | Product | Yield | Reference |

| ¹³CO | NaOH, high pressure | Sodium formate-¹³C | >99% | acs.org |

| Sodium formate-¹³C | Na₂CO₃, 360°C | Disodium oxalate-(1,2-¹³C₂) | >90% | acs.org |

| Disodium oxalate-(1,2-¹³C₂) | H₃O⁺ | Oxalic Acid-(1,2-¹³C₂) | High | acs.org |

| Oxalic Acid-(1,2-¹³C₂) dihydrate | Isopropanol-d8, H₂SO₄ | Diisopropyl-d14 oxalate-(1,2-¹³C₂) | 94% | soton.ac.uk |

Regioselective Labeling Strategies and Challenges

Regioselective labeling ensures that the isotopes are incorporated into specific, desired positions within the molecule. For Oxalic Acid-(1,2-13C2), the goal is to have both carbon atoms as ¹³C. The pyrolysis of sodium formate-¹³C inherently provides this regioselectivity, as the dimerization process directly links two ¹³C-labeled carbonyl groups. acs.org

Strategies for creating unsymmetrical labeled oxalates, which are valuable for certain NMR studies, involve a stepwise approach. This can include the mono-esterification of Oxalic Acid-(1,2-13C2), followed by reaction with a different alcohol. soton.ac.uk This method allows for the controlled introduction of different groups, which can be crucial for breaking the magnetic equivalence of the two ¹³C nuclei in NMR spectroscopy. soton.ac.uk

Optimization of Reaction Yields and Isotopic Purity

In the synthesis of labeled oxalate esters, purification techniques such as silica (B1680970) gel column chromatography are employed to isolate the desired product with high chemical purity. soton.ac.uk The isotopic enrichment of the final product must be verified, and it is expected to be greater than 99% if starting from highly enriched precursors. Stringent anhydrous conditions are necessary during esterification to prevent the hydrolysis of the ester back to oxalic acid, which would compromise the yield.

Spectroscopic and Analytical Characterization for Isotopic Verification

Confirming the successful incorporation and position of the ¹³C isotopes is achieved through various spectroscopic and analytical techniques, with NMR spectroscopy being the most definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Position

NMR spectroscopy is a powerful, non-destructive technique for verifying the isotopic labeling of Oxalic Acid-(1,2-13C2). It provides information about the chemical environment, connectivity, and coupling of the ¹³C nuclei.

The ¹³C NMR spectrum of Oxalic Acid-(1,2-13C2) is distinct from its unlabeled counterpart. In unlabeled oxalic acid, the two carbon atoms are chemically and magnetically equivalent, resulting in a single peak in the ¹³C{¹H} NMR spectrum. chemicalbook.comspectrabase.com For Oxalic Acid-(1,2-13C2), the two adjacent ¹³C nuclei are coupled to each other, which provides direct evidence of the successful double labeling.

The chemical shift (δ) for the carboxyl carbons in oxalic acid is typically observed around 162.9 ppm. nih.gov In the case of Oxalic Acid-(1,2-13C2), the direct ¹³C-¹³C coupling (¹J_CC) results in a splitting of the signal. The appearance of the spectrum depends on the relative magnitude of the chemical shift difference (Δδ) between the two carbons and the ¹J_CC coupling constant. If the molecule is symmetric (e.g., in a symmetric solvent), the two ¹³C nuclei are magnetically equivalent, and a single peak might be observed. However, in unsymmetrical derivatives, such as a mono-ester, the two ¹³C nuclei become chemically non-equivalent, leading to an AB quartet or more complex second-order effects in the ¹³C NMR spectrum. soton.ac.uk The observation of this coupling pattern is definitive proof of the (1,2-¹³C₂) labeling. For example, in an unsymmetrical oxalate ester, a chemical shift difference of 0.16 ppm and a J-coupling constant of 96 Hz have been reported. rsc.org

The following table summarizes typical ¹³C NMR data:

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | J-Coupling (Hz) | Reference |

| Oxalic acid | H₂O (predicted) | ~163 | s | N/A | hmdb.ca |

| Oxalic acid | DMSO-d₆ | 162.9 | s | N/A | nih.gov |

| Cyclohexyl-d₁₁ (propan-2-yl-d₇) oxalate-¹³C₂ | CDCl₃ | Not specified | Single peak | Not resolved | soton.ac.uk |

| 2-(ethoxy-d₅)-2-oxoacetic-¹³C₂ acid | Not specified | Δδ = 0.16 ppm | AB system | ¹J_CC = 96 | rsc.org |

The multiplicity analysis, therefore, serves as a primary tool for confirming the regioselective incorporation of the two ¹³C atoms adjacent to each other in the oxalic acid molecule.

Carbon-Carbon Spin-Spin Coupling Constant (J-coupling) Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Oxalic Acid-(1,2-¹³C₂). Specifically, the one-bond ¹³C-¹³C spin-spin coupling constant (¹J_CC) provides definitive evidence of the adjacent labeling of the two carbon atoms. In doubly ¹³C labeled oxalates, the ¹³C NMR spectrum exhibits second-order effects due to the similarities in the chemical shift differences and the coupling constants. soton.ac.uk For instance, in a study involving a derivative, 2-(ethoxy-d₅)-2-oxoacetic-13C₂ acid, a J-coupling constant of 96 Hz was observed, confirming the connectivity of the labeled carbons. rsc.org The analysis of these coupling patterns is crucial for verifying the isotopic integrity of the molecule.

The chemical shift of the ¹³C nuclei in oxalic acid is also a key parameter. Predicted ¹³C NMR spectra in H₂O suggest a specific resonance, while experimental data in various solvents provide the actual chemical shift values. hmdb.cachemicalbook.comresearchgate.net For example, the ¹³C NMR spectrum of unlabeled oxalic acid shows a characteristic signal that can be compared with the more complex spectrum of the labeled analogue to confirm the incorporation of the ¹³C isotopes. researchgate.netspectrabase.com

Table 1: Representative ¹³C NMR Data for Oxalic Acid and Derivatives

| Compound | Solvent | Key Parameter | Observed Value |

| 2-(ethoxy-d₅)-2-oxoacetic-13C₂ acid | Not Specified | ¹J_CC | 96 Hz |

| Cyclohexyl-d₁₁ (propan-2-yl-d₇) oxalate-¹³C₂ | CDCl₃ | ¹³C Spectrum | Single peak due to second-order effects |

| Ethyl-d₅ (methyl-d₃) oxalate-¹³C₂ | CDCl₃ | ¹J_AB | 101.0 Hz |

| Oxalic Acid | D₂O/H₂SO₄ | ¹³C Chemical Shift | Varies with conditions |

This table is interactive. Users can sort and filter the data.

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Integrity

Mass spectrometry is an indispensable tool for determining the isotopic enrichment and confirming the molecular weight of Oxalic Acid-(1,2-¹³C₂). acs.org The mass spectrum of the labeled compound will show a molecular ion peak (M+) at m/z 92, which is two mass units higher than that of unlabeled oxalic acid (m/z 90). acs.orglgcstandards.com This mass shift directly corresponds to the incorporation of two ¹³C atoms.

High-resolution mass spectrometry (HRMS) can further provide the exact mass of the molecule, confirming its elemental composition with high precision. nih.gov Tandem mass spectrometry (MS/MS) is also employed to study the fragmentation pattern of the labeled oxalic acid, which can be compared to the unlabeled standard to ensure structural integrity. researchgate.netresearchgate.net The isotopic purity is a critical quality parameter, and for most applications, it is required to be ≥99%. sigmaaldrich.com

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques used for both qualitative and quantitative analysis of Oxalic Acid-(1,2-¹³C₂). researchgate.netmdpi.commdpi.com These methods are particularly useful when analyzing complex biological matrices, where the labeled oxalic acid is often used as an internal standard for the accurate quantification of its unlabeled counterpart. researchgate.netmdpi.comuio.no

Table 2: Mass Spectrometry Data for Oxalic Acid-(1,2-¹³C₂)

| Parameter | Value | Reference |

| Molecular Weight | 92.02 g/mol | lgcstandards.com |

| Mass Shift (M+) | +2 | sigmaaldrich.com |

| Isotopic Purity | ≥99% | sigmaaldrich.com |

| Unlabeled CAS Number | 144-62-7 | lgcstandards.comisotope.com |

| Labeled CAS Number | 62654-02-8 | lgcstandards.com |

This table is interactive. Users can sort and filter the data.

Chromatographic Techniques for Chemical Purity Assessment (e.g., HPLC, GC)

While NMR and MS confirm the isotopic labeling and molecular structure, chromatographic techniques are essential for assessing the chemical purity of Oxalic Acid-(1,2-¹³C₂). High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. lgcstandards.com A typical HPLC analysis involves separating the sample on a suitable column, such as an ion-exchange or reversed-phase column, and detecting the analyte using a UV or mass spectrometric detector. researchgate.netresearchgate.net The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. lgcstandards.com For many commercial-grade labeled compounds, a chemical purity of >95% or higher is specified. lgcstandards.comisotope.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another technique used for purity assessment. mdpi.com For volatile compounds or those that can be made volatile through derivatization, GC offers high resolution and sensitivity. The choice between HPLC and GC depends on the specific properties of the compound and the nature of potential impurities.

Table 3: Chromatographic Purity Data for Labeled Oxalic Acid

| Technique | Typical Purity Specification | Application |

| HPLC | >95% | Chemical Purity Assessment |

| GC | Not specified, but used for analysis | Chemical Purity and Isotopic Analysis |

This table is interactive. Users can sort and filter the data.

Applications of Oxalic Acid 1,2 13c2 in Metabolic Pathway Elucidation

Carbon Flux Analysis in Biological Systems

Carbon flux analysis using stable isotopes like ¹³C is a cornerstone of modern metabolic research. Introducing Oxalic Acid-(1,2-13C2) into a biological system allows for the tracing of the ¹³C label as it is assimilated and processed by organisms. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect the ¹³C enrichment in various molecules, providing a quantitative picture of the metabolic network's activity.

Microbial Metabolism Studies

In microbiology, Oxalic Acid-(1,2-13C2) and other ¹³C-labeled substrates are instrumental in unraveling the intricate metabolic networks that govern microbial life, from the decomposition of complex polymers to the cycling of essential nutrients in the environment.

Lignin (B12514952), a complex aromatic polymer in plant cell walls, is a significant component of terrestrial biomass. Its degradation by soil microbes is a critical step in the global carbon cycle. Isotope labeling has been employed to probe the pathways of this breakdown.

In studies involving the soil bacterium Rhodococcus jostii RHA1, which is known for its ability to degrade lignin, researchers used synthetic lignin labeled with ¹³C. nih.gov The subsequent analysis of the metabolic products revealed the incorporation of the ¹³C label into oxalic acid. nih.gov This finding confirmed that oxalic acid is a direct metabolite derived from the breakdown of the lignin polymer. nih.gov Further investigation identified a glycolate (B3277807) oxidase enzyme in R. jostii capable of oxidizing two-carbon fragments released during lignin cleavage (like glycolaldehyde) through glycolic and glyoxylic acid to ultimately form oxalic acid, thus elucidating a specific pathway for its generation. nih.gov

Table 1: Metabolites Traced from ¹³C-Labeled Lignin Degradation in Rhodococcus jostii

| Labeled Precursor | Organism | Key Enzyme Identified | Labeled Downstream Metabolites | Research Finding |

|---|---|---|---|---|

| [β-¹³C]-DHP Lignin | Rhodococcus jostii RHA1 | Glycolate Oxidase | Oxalic Acid, 4-hydroxyphenylacetic acid, 4-hydroxy-3-methoxyphenylacetic acid | Confirms oxalic acid is a product of lignin degradation and identifies the enzymatic pathway for its formation from C₂ fragments. nih.gov |

Oxalic acid is a common organic acid found in soil, often secreted by plant roots and fungi. oregonstate.eduejpsoil.eu Its role in soil carbon dynamics is complex. The use of ¹³C-labeled oxalic acid helps to trace its fate and influence on microbial activity and carbon storage.

Studies have shown that oxalic acid can accelerate the mineralization of native soil carbon, a phenomenon known as the 'priming effect'. oregonstate.eduresearchgate.netescholarship.org By adding ¹³C-labeled oxalic acid to soil microcosms, researchers can distinguish between the carbon respired from the added oxalate (B1200264) and the carbon respired from pre-existing soil organic matter. Research indicates that oxalic acid, a strong metal-complexing agent, can liberate previously protected organic compounds from their association with minerals, making them accessible to microbial decomposition. oregonstate.eduresearchgate.net This mechanism was shown to accelerate carbon loss more significantly than the simple addition of an energy source like glucose. oregonstate.eduejpsoil.eu

Isotope tracing experiments follow the assimilation of ¹³C from various labeled sources, including oxalate, into the soil's water-soluble metabolite pool and microbial biomass. osti.govnih.govfrontiersin.org For instance, ¹³C-phospholipid fatty acid (PLFA) analysis can trace the flow of carbon from labeled substrates into specific groups within the soil microbial community, revealing that certain bacterial communities may more readily assimilate dissolved organic carbon. frontiersin.org Such studies demonstrate that while some carbon from oxalate is assimilated into microbial biomass, a significant portion can stimulate the breakdown of stable soil carbon pools. oregonstate.eduejpsoil.eu

Table 2: Effect of Oxalic Acid on Soil Carbon Mineralization

| Substrate Added (Labeled) | Soil Type | Key Observation | Implication for Carbon Cycling |

|---|---|---|---|

| ¹³C-Oxalic Acid | Silt-loam, Clay-loam | Greater microbial respiration and net soil carbon loss compared to glucose addition. oregonstate.eduejpsoil.eu | Oxalic acid 'primes' the decomposition of native soil organic matter, potentially by liberating it from mineral protection. oregonstate.eduresearchgate.net |

| ¹³C-Glucose | Silt-loam, Clay-loam | Net carbon accumulation, likely due to increased microbial biomass. oregonstate.edu | Serves primarily as an energy and carbon source for microbial growth without significant priming of native carbon. oregonstate.edu |

Many fungi and bacteria produce and degrade oxalic acid for various purposes, including nutrient acquisition, metal detoxification, and pathogenesis. wikipedia.orgnih.govnih.govamazonaws.com Using Oxalic Acid-(1,2-¹³C₂) and related labeled compounds in metabolic flux analysis has provided deep insights into these pathways.

In the wood-decaying fungus Gloeophyllum trabeum, ¹³C metabolic flux analysis revealed two primary pathways for oxalate biosynthesis. researchgate.netrsc.org

Oxaloacetate Acetylhydrolase (OAH) Pathway : This cytosolic pathway dominates under high-nitrogen conditions. researchgate.netrsc.org

Glyoxylate (B1226380) Dehydrogenase (GLX) Pathway : This peroxisomal pathway is the main route for oxalate production under low-nitrogen (high C/N ratio) conditions. researchgate.netrsc.org

For bacteria, studies on the anaerobe Oxalobacter formigenes, which uses oxalate as its primary source of carbon and energy, have utilized ¹³C-labeled oxalate. iastate.eduiastate.edu NMR spectroscopy analysis of amino acids from cells grown on [¹³C]oxalate showed that the label was widely distributed, indicating that oxalate is the precursor for the majority of the cell's carbon. iastate.edu These experiments confirmed that at least 54% of the total cell carbon was derived from oxalate. iastate.edu In other bacteria, such as Pseudomonas fluorescens, a modified tricarboxylic acid (TCA) cycle has been identified that is geared towards generating oxalate to counteract aluminum toxicity in the environment. plos.org

Plant Metabolism Studies

In plants, oxalic acid is involved in diverse functions, including calcium regulation, ion balance, and defense. researchgate.netnih.gov The biosynthesis of oxalate in plants is complex, with several proposed precursor pathways. Isotopic labeling has been crucial in differentiating these routes.

The primary precursors thought to lead to oxalic acid synthesis in plants are glyoxylate, L-ascorbic acid (ascorbate), and oxaloacetate. researchgate.netmdpi.com

Glyoxylate Pathway : This pathway involves the oxidation of glyoxylate to oxalate. mdpi.com Isotope-labeling studies in rice have shown that glyoxylate is an efficient precursor for oxalate biosynthesis. nih.gov Interestingly, these studies also indicated that oxalate accumulation was not necessarily dependent on photorespiration, a major source of glyoxylate, suggesting other sources or regulatory mechanisms are involved. nih.gov The oxidation of glyoxylate can be catalyzed by glycolate oxidase, although other enzymes may also be involved. mdpi.comnih.gov

Ascorbate Pathway : Numerous isotope-labeling studies have demonstrated that L-ascorbic acid is a significant source of oxalate. nih.govnih.gov Experiments using [1-¹⁴C]L-ascorbic acid in plants like Pistia stratiotes showed heavy labeling of calcium oxalate crystals, while [6-¹⁴C]L-ascorbic acid resulted in no labeling. nih.gov This demonstrates that the C1 and C2 carbons of ascorbic acid are cleaved to form oxalic acid. nih.gov These studies have shown that specialized cells called crystal idioblasts contain the entire enzymatic machinery to synthesize ascorbic acid and subsequently convert it to oxalic acid for crystal formation. nih.gov

Table 3: Investigated Precursors for Oxalate Biosynthesis in Plants

| Precursor | Labeled Compound Used | Plant/Cell Type Studied | Key Finding |

|---|---|---|---|

| Glyoxylate | Isotope-labeled glycolate/glyoxylate | Rice (Oryza sativa) | Glyoxylate is an efficient precursor for oxalate biosynthesis, but the process is not strictly dependent on photorespiration. nih.gov |

| Ascorbic Acid | [1-¹⁴C]L-ascorbic acid | Water lettuce (Pistia stratiotes) | Carbons 1 and 2 of ascorbic acid are converted to oxalic acid within specialized crystal idioblast cells. nih.gov |

| Ascorbic Acid | ¹³CO₂ (feeding study) | Spinach (Spinacia oleracea) | Traced currently fixed carbon into both ascorbic acid and oxalic acid, showing active synthesis in leaf blades. tandfonline.com |

| Oxaloacetate | Not explicitly traced with ¹³C in plants in cited studies | General Plant Metabolism | Proposed as a potential pathway, catalyzed by oxaloacetase, similar to fungi. wikipedia.orgresearchgate.netmdpi.com |

Mammalian and Cellular Metabolic Networks in Experimental Models

Investigation of Enzyme Kinetics and Catalytic Mechanisms

Oxalic Acid-(1,2-13C2) is an invaluable tool for probing the intricacies of enzyme-catalyzed reactions involving oxalate. The presence of the heavy isotope allows for the differentiation of substrate from product and can reveal details about reaction mechanisms and kinetics that would be otherwise inaccessible.

The use of isotopically labeled substrates can help in determining the substrate specificity of enzymes. More significantly, it allows for the measurement of kinetic isotope effects (KIEs). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The decomposition of oxalic acid, for instance, exhibits a carbon-13 isotope effect. acs.org Studying these effects in enzyme-catalyzed reactions provides insight into the rate-determining steps of the catalytic cycle. For example, in the decarboxylation of oxalic acid, comparing the reaction rates of the unlabeled and 13C-labeled substrate can help elucidate the mechanism of C-C bond cleavage. acs.org

Oxalic Acid-(1,2-13C2) has been directly employed to investigate the mechanisms of enzymes that degrade oxalate, such as oxalate decarboxylase (OxDC). nih.gov In studies of OxDC from Bacillus subtilis, EPR spin trapping experiments using doubly 13C-labeled oxalate were conducted. The use of the labeled substrate was crucial in confirming that a carbon-based free radical observed during the reaction was indeed derived from the oxalate substrate. nih.gov The characteristic splitting of the EPR signal from the PBN-radical adduct, caused by the two 13C nuclei, provided direct evidence for the formation of a CO2•− radical anion intermediate, a key component of the proposed reaction mechanism. nih.gov

Similarly, in studies of oxalate oxidase, which catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide, [1,2-13C2]oxalate is used to distinguish the enzymatically produced 13CO2 from any contaminating 12CO2 in the reaction mixture. plos.org This allows for accurate real-time measurement of enzyme activity using membrane-inlet mass spectrometry (MIMS). plos.org These mechanistic studies are fundamental to understanding how these enzymes function and can inform efforts in protein engineering and biotechnology. researchgate.net

Applications of Oxalic Acid 1,2 13c2 in Chemical Reaction Mechanism Studies

Elucidation of Organic Reaction Pathways

Isotopic labeling is a cornerstone of mechanistic chemistry, and Oxalic Acid-(1,2-13C2) is particularly useful for reactions where carbon-carbon bond cleavage or formation occurs, and for tracking the molecule's role as a ligand in organometallic processes.

Oxidative coupling is a class of reactions that involves the joining of two molecules with the help of an oxidizing agent, often catalyzed by a transition metal. wikipedia.org These reactions are fundamental in synthetic chemistry for creating new carbon-carbon bonds. wikipedia.org A key area of research is the reductive coupling of carbon dioxide (CO₂) to form more complex molecules like oxalate (B1200264), which represents a critical step in C-C bond formation from a C1 building block. nih.govacs.org

The mechanism of such coupling reactions can be complex and may involve various intermediates. By using Oxalic Acid-(1,2-13C2) in reverse or related reactions (i.e., the decomposition or transformation of oxalate), researchers can trace the pathways of the labeled carbon atoms. For example, in studies of the decomposition of metal-oxalate complexes, tracking the ¹³C label in the resulting products (such as CO₂ or other organic fragments) can confirm whether the C-C bond of the oxalate remains intact or is cleaved during the reaction. This information is crucial for understanding how C-C bonds are formed and broken in catalytic cycles, which can aid in the design of more efficient catalysts for CO₂ utilization. acs.org

Oxalic acid and its conjugate base, oxalate, are effective chelating agents, meaning they can bind to metal ions at two or more points. wikipedia.org The study of how these ligands bind to metals and exchange with other ligands is fundamental to coordination chemistry and has implications for areas ranging from catalysis to biochemistry. Ligand substitution mechanisms can be associative (where the new ligand binds first), dissociative (where the old ligand leaves first), or an interchange between these extremes. libretexts.org

The use of Oxalic Acid-(1,2-13C2) has been instrumental in studying the chelation and ligand exchange dynamics of metal complexes in solution. A notable example is the study of vanadium(V) reactions with ¹³C₂-labeled oxalate using ¹³C NMR spectroscopy. grafiati.com In these studies, researchers were able to identify the specific vanadium(V)-oxalate complexes formed in solution.

Key Findings from ¹³C NMR Studies of Vanadium(V) with ¹³C₂-Oxalate grafiati.com

| Parameter | Mono(oxalato) Complex | Bis(oxalato) Complex |

|---|---|---|

| Formula | [VO₂(ox)(OH₂)]⁻ | cis-[VO₂(ox)₂]³⁻ |

| ¹³C NMR Signal (Aqueous) | Singlet (167.3 ppm) | AB coupling pattern (165.8-169.6 ppm) |

| ¹³C-¹³C Coupling Constant (Jc-c) | Not applicable | ~85 Hz |

| Interpretation | A single chemical environment for both ¹³C atoms. | Inequivalent ¹³C atoms due to their positions relative to the oxo ligands, leading to signal splitting. |

The observation of an AB coupling pattern and a ¹³C-¹³C coupling constant for the bis(oxalato) complex provided definitive evidence of its structure and the inequivalence of the two carbon atoms within the chelated oxalate ligand. grafiati.com This level of detail allows for a precise understanding of the coordination environment and the dynamics of ligand exchange in the system, which would be ambiguous without the isotopic label. grafiati.com

Photochemical Reaction Dynamics and Product Formation

Oxalic Acid-(1,2-13C2) is also a vital tool for investigating photochemical reactions, where light absorption initiates chemical transformations. Its application is particularly relevant in environmental chemistry for tracking the fate of organic pollutants.

By employing Oxalic Acid-(1,2-13C2), researchers can meticulously track its degradation pathway. When the labeled iron-oxalate complex is photolyzed, the resulting products, such as labeled carbon dioxide, can be quantified. This allows scientists to:

Determine the rate of oxalate degradation under various conditions.

Distinguish the carbon dioxide produced from the degradation of oxalate from that produced by the breakdown of other organic co-pollutants.

Uncover the formation of any intermediate products containing the ¹³C label, providing a complete picture of the transformation. science.gov

This detailed mechanistic information is essential for optimizing the photo-Fenton process for the efficient mineralization of organic contaminants in wastewater. researchgate.net

Secondary organic aerosols (SOAs) are microscopic particles in the atmosphere formed from the chemical transformation of volatile organic compounds (VOCs). copernicus.orgaaqr.org They have significant impacts on air quality and climate. Oxalic acid is often the most abundant single component found in atmospheric SOAs, making it a key tracer for aerosol aging and formation processes. copernicus.org

Understanding the sources and formation pathways of atmospheric oxalic acid is a major area of research. Isotopic analysis is central to this effort. While direct atmospheric release of Oxalic Acid-(1,2-13C2) is not performed, the principles of isotopic labeling are used by measuring the stable carbon isotope ratios (δ¹³C) of oxalic acid found in aerosol samples. copernicus.orgcopernicus.org These measurements help to distinguish between different formation mechanisms.

Major Atmospheric Formation Pathways of Oxalic Acid copernicus.orgcopernicus.org

| Formation Pathway | Description | Isotopic Signature Implication |

|---|---|---|

| Aqueous-Phase Reactions | Oxidation of precursors like glyoxal (B1671930) and glyoxylic acid within cloud or fog droplets. This process is often dominant in winter. | Reactions in the aqueous phase can lead to specific isotopic fractionation, affecting the δ¹³C value of the resulting oxalic acid. |

| Photochemical Aging | Multi-generational oxidation of various VOCs in the gas phase, followed by partitioning to the aerosol phase. This pathway is typically more significant in summer. | The δ¹³C value of oxalic acid formed through this pathway will reflect the isotopic signature of the original VOCs and the kinetic isotope effects of the oxidation reactions. |

By comparing the δ¹³C values of oxalic acid in aerosols to those of potential precursors from different sources (e.g., biomass burning vs. fossil fuel combustion), scientists can apportion its origins. copernicus.org Studies using dual-carbon isotope analysis (¹³C and ¹⁴C) have shown that photochemical aging and aqueous-phase reactions dominate oxalic acid formation in summer and winter, respectively, providing crucial insights into the atmospheric processing of organic aerosols. copernicus.org The principles demonstrated by tracing ¹³C are fundamental to interpreting these natural isotopic signatures.

Advanced Analytical and Spectroscopic Methodologies Employing Oxalic Acid 1,2 13c2

Internal Standard Applications in Quantitative Analysis

One of the most widespread applications of Oxalic Acid-(1,2-13C2) is its use as an internal standard (IS) in quantitative mass spectrometry. Because its chemical and physical properties are nearly identical to its unlabeled counterpart, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, its increased mass (M+2) allows it to be distinguished from the naturally occurring analyte, enabling accurate correction for sample loss during preparation and for matrix-induced variations in instrument response.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying low-level analytes in complex biological matrices like plasma and urine. The use of Oxalic Acid-(1,2-13C2) as an internal standard is fundamental to the development of robust and accurate LC-MS/MS assays for oxalate (B1200264).

In a typical workflow, a known amount of the ¹³C₂-labeled internal standard is added ("spiked") into the biological sample at the beginning of the preparation process. osti.govrsc.org This mixture then undergoes processing, which may include protein precipitation, before being injected into the LC-MS/MS system. osti.govrsc.org Anion-exchange high-performance liquid chromatography (HPLC) is often employed for separation. osti.govrsc.org

Detection is achieved using a tandem mass spectrometer, often in the electrospray-negative ion mode. soton.ac.ukresearchgate.net The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (unlabeled oxalic acid) and the internal standard (¹³C₂-oxalic acid). For instance, a common transition for oxalic acid is m/z 88.6 > 60.5, while the corresponding transition for the internal standard is m/z 90.5 > 61.5. soton.ac.ukresearchgate.net The ratio of the analyte's signal to the internal standard's signal is then used to calculate the concentration of oxalic acid in the original sample, effectively normalizing for any analytical variability.

This methodology has been successfully validated according to regulatory guidelines and applied in clinical trials, demonstrating high accuracy and precision. osti.govrsc.orgrsc.org Assays have been developed with quantitation ranges suitable for clinical monitoring, for example, from 0.500 to 50.0 μg/mL. osti.govrsc.orgrsc.org The use of the stable isotope-labeled internal standard ensures that linearity is maintained and that the natural isotopic distribution of the analyte does not interfere with quantification. rsc.org

| Parameter | LC-MS/MS Method Details | References |

| Internal Standard | Oxalic Acid-(1,2-13C2) | osti.govrsc.orgsoton.ac.uk |

| Matrices | Human Plasma, Urine | osti.govsoton.ac.uk |

| Sample Preparation | Protein Precipitation, Spiking with IS | osti.govrsc.org |

| Chromatography | Anion-Exchange HPLC, Waters OASIS WAX column | osti.govsoton.ac.ukresearchgate.net |

| Detection | Tandem Mass Spectrometry (ESI-) | soton.ac.ukresearchgate.net |

| MRM Transitions | Oxalic Acid: m/z 88.6 > 60.5; ¹³C₂-Oxalic Acid: m/z 90.5 > 61.5 | soton.ac.ukresearchgate.net |

| Validation | Accuracy within 15%, LLOQ precision within 20% | osti.govrsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Oxalate Derivatives

Gas chromatography-mass spectrometry (GC-MS) provides another sensitive platform for oxalate quantification, where Oxalic Acid-(1,2-13C2) also plays an essential role as an internal standard. nih.govoregonstate.edubhu.ac.in A key difference from LC-MS is that oxalic acid, being non-volatile, must first be chemically modified into a volatile derivative before it can be analyzed by GC. bhu.ac.innih.gov

The derivatization process converts the carboxylic acid groups into esters or other volatile forms. The ¹³C₂-labeled internal standard undergoes the same derivatization reaction as the analyte. Any inconsistencies in the reaction efficiency are corrected for by the IS. Following derivatization, the sample is injected into the GC-MS.

In the mass spectrometer, specific ions of the derivatized products are monitored to quantify both the analyte and the internal standard. For example, in one validated method, the ion at m/z 261.10 was used to quantify the oxalate derivative, while the corresponding ion for the ¹³C₂-oxalate derivative was monitored at m/z 263.15. oregonstate.edu This approach has proven highly sensitive, with detection limits reported as low as 0.78 μmol/L, making it suitable for pediatric screening and monitoring of diseases like primary hyperoxaluria. oregonstate.eduresearchgate.net

| Parameter | GC-MS Method Details | References |

| Internal Standard | Oxalic Acid-(1,2-13C2) / Sodium [13C2]oxalate | nih.govoregonstate.edu |

| Matrices | Plasma, Urine | nih.govoregonstate.edu |

| Sample Preparation | Extraction followed by chemical derivatization | nih.govbhu.ac.in |

| Detection | Mass Spectrometry (monitoring specific m/z ions) | oregonstate.edu |

| Quantification Ions | Example: Oxalate derivative m/z 261.10; ¹³C₂-Oxalate derivative m/z 263.15 | oregonstate.edu |

| Performance | Detection Limit: 0.78 μmol/L; Linear Range: up to 80.0 μmol/L | oregonstate.eduresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy Enhancements

Beyond mass spectrometry, Oxalic Acid-(1,2-13C2) is a valuable probe in Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of two adjacent ¹³C nuclei, which have a nuclear spin of I=1/2, allows for experiments that are not possible with the NMR-inactive ¹²C isotope.

Hyperpolarization Techniques (e.g., SABRE) for Signal Amplification

A major limitation of ¹³C NMR is its inherently low sensitivity. Hyperpolarization techniques can overcome this by dramatically increasing the population difference between nuclear spin states, leading to signal enhancements of several orders of magnitude. Signal Amplification by Reversible Exchange (SABRE) is one such method that can be applied to Oxalic Acid-(1,2-13C2).

SABRE utilizes a polarization transfer catalyst, typically an iridium complex, to transfer the spin order from parahydrogen (a spin isomer of H₂) to a target molecule like ¹³C₂-oxalate. soton.ac.uknih.gov Research has shown that the efficiency of this polarization transfer to oxalate is highly dependent on pH. soton.ac.uk For instance, strong ¹³C NMR signals were detected for oxalate at a pH of 1.8 and 2.8, while the signal was undetectable at a pH of 6.0. soton.ac.uk This is because the protonation state of oxalic acid affects its ability to reversibly bind to the catalyst, a prerequisite for the SABRE effect. In these experiments, a single, strong, hyperpolarized ¹³C resonance was observed, demonstrating the potential of SABRE to enable the detection of low concentrations of oxalate that would be invisible to conventional NMR. soton.ac.uk

| Technique | SABRE Hyperpolarization of ¹³C₂-Oxalate | References |

| Principle | Catalytic transfer of spin polarization from parahydrogen to ¹³C₂-oxalate | soton.ac.uknih.gov |

| Catalyst | Iridium-based complex (e.g., [IrCl(COD)IMes]) | soton.ac.uk |

| Key Factor | pH of the solution; optimal enhancement observed at pH 1.8-2.8 | soton.ac.uk |

| Observation | Strong, single resonance ¹³C NMR signal for hyperpolarized oxalate | soton.ac.uk |

| Application | Enables sensitive detection of ¹³C₂-oxalate at low concentrations | soton.ac.uk |

Detailed Chemical Shift-Structure Relationship Studies in Complex Matrices

The ¹³C chemical shift is highly sensitive to the local electronic environment of the nucleus. This property can be exploited using Oxalic Acid-(1,2-13C2) to study its interactions and structure within complex systems, such as co-crystals or biological environments.

Solid-state NMR (ssNMR) studies on co-crystals of unlabeled oxalic acid with various other molecules have demonstrated that the ¹³C chemical shift of the carboxyl carbon is a reliable indicator of intermolecular interactions, such as hydrogen bonding. semanticscholar.orgnih.gov The formation of a strong hydrogen bond, for example between the oxalic acid's carboxylic group and a nitrogen atom in a co-former like caffeine, leads to significant changes in the ¹³C chemical shift. nih.gov By using ¹³C₂-oxalic acid, these studies can be enhanced, as the ¹³C-¹³C coupling provides additional structural constraints and aids in spectral assignment. The chemical shift for the carbons in oxalic acid typically falls in the range of 160-172 ppm, depending on the solvent, protonation state, and intermolecular interactions. rsc.orgresearchgate.net

Dynamic NMR for Exchange Rate Determination

Dynamic NMR (DNMR) techniques, such as variable-temperature (VT) NMR and exchange spectroscopy (EXSY), can measure the rates of chemical processes that occur on the NMR timescale. Oxalic Acid-(1,2-13C2) is an ideal probe for studying ligand exchange dynamics.

A notable study used ¹³C VT-NMR spectroscopy to measure the rate of oxalate ligand self-exchange in a neptunyl(V)-oxalate system. osti.gov In this system, there is a chemical exchange between oxalate ions bound to the neptunyl center and free oxalate ions in the solution. These two states (bound vs. free) have vastly different ¹³C chemical shifts. osti.gov

As the temperature is increased, the rate of exchange increases, causing the NMR signals for the free and bound species to broaden. osti.gov By analyzing the changes in the line shape of the NMR signals as a function of temperature, the rate constants (k_ex_) for the exchange process can be determined. The study found that the exchange rate depended on both pH and the concentration of free oxalate. osti.gov Using the Eyring equation to analyze the temperature-dependent rate data, the activation parameters (enthalpy ΔH‡ and entropy ΔS‡) for the ligand exchange reaction were also calculated, providing deep mechanistic insight into the complexation dynamics. osti.gov

| Parameter | Dynamic NMR Study of Neptunyl-Oxalate Exchange | Reference |

| Technique | Variable-Temperature (VT) ¹³C NMR Spectroscopy | osti.gov |

| System | Exchange between free ¹³C₂-oxalate and ¹³C₂-oxalate bound to NpO₂⁺ | osti.gov |

| Observation | Temperature-dependent line broadening of distinct signals for free and bound oxalate | osti.gov |

| Measurement | Rate of ligand exchange (k_ex) | osti.gov |

| Derived Data | Activation parameters (ΔH‡, ΔS‡) via Eyring analysis | osti.gov |

Isotope Ratio Mass Spectrometry (IRMS) for Environmental Tracing

Isotope Ratio Mass Spectrometry (IRMS) is an analytical technique used to measure the relative abundance of isotopes in a given sample. In environmental science, IRMS is instrumental in tracing the origins and transformations of various compounds. When coupled with gas chromatography (GC), it allows for the analysis of individual compounds within a complex mixture, a technique known as Compound-Specific Isotope Analysis (CSIA).

In the context of atmospheric science, the isotopic composition of oxalic acid provides valuable insights into the sources of its precursors and the atmospheric processes it has undergone. Oxalic Acid-(1,2-13C2) is a critical component in these analytical procedures, typically introduced as an internal standard. Its known isotopic enrichment allows for the accurate quantification and correction of isotopic fractionation that may occur during sample preparation and analysis, thereby ensuring the precision of the isotope ratio measurements of the target analyte.

Compound-Specific Isotope Analysis (CSIA) of oxalic acid focuses on measuring the ratio of the stable carbon isotopes, ¹³C and ¹²C, expressed as δ¹³C values. These values are a powerful tool for elucidating the sources and atmospheric processing of organic aerosols. Different sources of precursor organic compounds (e.g., biogenic versus anthropogenic) have distinct δ¹³C signatures, and atmospheric aging processes can alter these isotopic ratios.

The δ¹³C value of oxalic acid in atmospheric aerosols can vary significantly depending on the precursor emissions and the extent of photochemical aging. For instance, oxalic acid formed from C3 plants will have a different δ¹³C signature than that from C4 plants or fossil fuel combustion. Furthermore, as aerosols age in the atmosphere, kinetic isotope effects can lead to an enrichment of ¹³C in the remaining oxalic acid.

In a study conducted in Beijing during the 2014 Asia-Pacific Economic Cooperation (APEC) summit, the δ¹³C of oxalic acid (C₂) was analyzed to understand the impact of stringent emission controls. The findings revealed that oxalic acid in polluted air masses was enriched in ¹³C, while in cleaner air masses, it was less abundant but still enriched in ¹³C. This suggests that even with reduced precursor emissions, atmospheric processing plays a significant role in the isotopic composition of oxalic acid.

Below is a table summarizing representative δ¹³C values of oxalic acid and related compounds from an environmental study.

| Compound | Average Concentration (ng/m³) | δ¹³C (‰) Range |

| Oxalic Acid (C₂) | 150.5 ± 85.2 | -21.5 to -15.8 |

| Malonic Acid (C₃) | 25.8 ± 15.7 | -24.3 to -18.1 |

| Succinic Acid (C₄) | 18.9 ± 10.3 | -25.6 to -19.5 |

| Glyoxylic Acid (ωC₂) | 8.7 ± 5.1 | -23.9 to -17.7 |

This interactive table provides a summary of δ¹³C values for major dicarboxylic acids found in atmospheric aerosols, showcasing the typical ranges observed in environmental samples.

Dual-carbon isotope fingerprinting combines the analysis of the stable isotope ¹³C with the radioactive isotope ¹⁴C (radiocarbon). This dual-isotope approach provides a more robust method for source apportionment of carbonaceous aerosols. While δ¹³C values help in understanding precursor sources and atmospheric processing, Δ¹⁴C values definitively distinguish between fossil and non-fossil sources.

Carbon from fossil fuels is devoid of ¹⁴C due to its long decay time, whereas carbon from contemporary biomass burning and biogenic sources has a ¹⁴C signature similar to that of the current atmosphere. Therefore, by measuring both δ¹³C and Δ¹⁴C in oxalic acid, scientists can differentiate between contributions from sources like vehicle exhaust and coal combustion (fossil) versus biomass burning and the oxidation of biogenic volatile organic compounds (non-fossil).

A comprehensive study on the fates of secondary organic aerosols in five major Chinese cities utilized this dual-carbon isotope approach for oxalic acid. The research revealed significant spatial and seasonal variations in the carbon sources of oxalic acid. For example, in Beijing and Shanghai, fossil fuel combustion was the dominant source, while in Chengdu, Guangzhou, and Wuhan, biomass burning and biogenic emissions were the primary contributors. libios.fr

The following table presents a summary of dual-carbon isotope data for oxalic acid from a study investigating atmospheric aerosols.

| Location | Season | δ¹³C of Oxalic Acid (‰) | Δ¹⁴C of Oxalic Acid (‰) | Fossil Carbon Contribution (%) |

| Beijing | Winter | -18.2 ± 1.5 | -350 ± 50 | 60 ± 8 |

| Beijing | Summer | -20.5 ± 1.2 | -150 ± 40 | 35 ± 6 |

| Guangzhou | Winter | -22.1 ± 1.8 | 50 ± 30 | 15 ± 5 |

| Guangzhou | Summer | -24.3 ± 1.4 | 150 ± 25 | 5 ± 3 |

| Shanghai | Winter | -19.5 ± 1.6 | -280 ± 45 | 55 ± 7 |

| Shanghai | Summer | -21.8 ± 1.3 | -100 ± 35 | 30 ± 5 |

This interactive table summarizes the dual-carbon isotope fingerprinting data for oxalic acid, highlighting the regional and seasonal differences in its sources.

Environmental and Biogeochemical Tracing with Oxalic Acid 1,2 13c2

Atmospheric Transport and Transformation Processes

In the atmosphere, oxalic acid is a ubiquitous and abundant dicarboxylic acid, primarily formed through secondary processes. The use of Oxalic Acid-(1,2-13C2) and the analysis of stable carbon isotope ratios (δ13C) of oxalic acid provide invaluable insights into its lifecycle and the atmospheric processes it influences.

Secondary Organic Aerosol (SOA) Formation and Aging

Oxalic acid is a key end product of the atmospheric oxidation of various volatile organic compounds (VOCs), making it a significant component of secondary organic aerosol (SOA). researchgate.netcopernicus.org The isotopic composition of oxalic acid helps to distinguish between different formation and aging processes. For instance, the stable carbon isotope measurements (δ¹³C) of oxalic acid are widely utilized to differentiate various atmospheric processes that affect organic aerosols. copernicus.orgcopernicus.org

During aqueous-phase reactions that form SOA, the lighter isotope, ¹²C, tends to react faster than ¹³C. This kinetic isotope effect results in SOA products, like oxalic acid, being depleted in ¹³C compared to their gaseous precursors. researchgate.net Conversely, as aerosols undergo photochemical aging, the remaining oxalic acid becomes enriched in ¹³C. copernicus.orgresearchgate.net This is because the ongoing oxidation reactions preferentially consume the lighter isotopes. Laboratory studies have confirmed that the photolysis of oxalic acid in the presence of iron (Fe³⁺/Fe²⁺) leads to a significant enrichment of ¹³C in the remaining oxalic acid, providing evidence for isotopic fractionation during photochemical aging. researchgate.net By tracing the fate of ¹³C-labeled oxalic acid in chamber studies or analyzing the δ¹³C of ambient oxalic acid, researchers can assess the extent of atmospheric processing and aging of aerosols. copernicus.orgresearchgate.net

Source Apportionment of Atmospheric Organic Acids

Determining the sources of atmospheric organic acids is crucial for air quality management. The dual-carbon isotope fingerprinting approach, which combines stable carbon isotope (δ¹³C) and radiocarbon (Δ¹⁴C) analysis of oxalic acid, has emerged as a powerful tool for source apportionment. copernicus.orgcopernicus.orgcopernicus.org This method allows for the differentiation between fossil fuel combustion, biomass burning, and biogenic sources.

Studies in megacities have utilized this technique to quantify the contributions of various sources to oxalic acid concentrations. For example, research in several Chinese cities found that coal combustion and vehicle exhaust were major sources in some urban centers, while biomass burning and biogenic emissions were dominant in others. copernicus.org The Δ¹⁴C data helps to distinguish between modern carbon sources (biomass burning, biogenic emissions) and fossil carbon sources (fossil fuel combustion), which are devoid of ¹⁴C. The δ¹³C values, in turn, provide information about the precursor VOCs and the atmospheric processing they have undergone. copernicus.orgcopernicus.org For instance, a higher δ¹³C value in summer, coupled with higher Δ¹⁴C, can indicate a greater contribution from biogenic sources and significant photochemical aging. copernicus.org In contrast, lower δ¹³C values in winter can suggest fresh SOA formation from fossil fuel precursors. copernicus.org

| Location | Major Oxalate (B1200264) Sources | Method | Key Findings |

| Beijing, Shanghai | Coal combustion, vehicle exhaust | Dual-carbon isotope analysis (Δ¹⁴C, δ¹³C) | Approximately 55% of oxalic acid carbon originated from fossil fuels. copernicus.org |

| Chengdu, Guangzhou, Wuhan | Biomass burning, biogenic emissions | Dual-carbon isotope analysis (Δ¹⁴C, δ¹³C) | Approximately 70% of oxalic acid carbon came from non-fossil sources. copernicus.org |

| Shanghai | Local production, atmospheric oxidation | Long-term characterization, potential source contribution function | Most oxalate was produced locally and influenced by atmospheric oxidation capacity. mdpi.com |

| Qingdao | Biomass burning, industrial emissions | Single-particle aerosol mass spectrometry | Oxalate-containing particles were associated with potassium (biomass burning marker) and heavy metals (industrial markers). mdpi.com |

Aerosol-Cloud Interactions and Aqueous Phase Chemistry

A significant portion of atmospheric oxalic acid is formed in the aqueous phase of clouds and wet aerosols. oregonstate.eduresearchgate.net Modeling studies suggest that the vast majority of global oxalate production occurs in-cloud, with a smaller fraction forming in aerosol water. oregonstate.edu The irreversible uptake and subsequent aqueous-phase oxidation of precursor compounds like glyoxal (B1671930) are considered primary pathways for oxalic acid formation. researchgate.net

Soil and Aquatic Biogeochemical Cycling

In terrestrial and aquatic ecosystems, Oxalic Acid-(1,2-13C2) is a valuable tool for tracing carbon flow and nutrient dynamics. It helps to unravel the complex interactions between organic matter, minerals, and microbial communities that govern ecosystem health and function.

Carbon Sequestration and Turnover in Terrestrial Ecosystems

The fate of low-molecular-weight organic acids, like oxalic acid, is critical to understanding soil carbon sequestration. frontiersin.org By introducing ¹³C-labeled oxalic acid into soil microcosms, scientists can track its incorporation into different soil organic matter fractions and its effect on the decomposition of existing soil carbon—a phenomenon known as the "priming effect." oregonstate.eduoup.comuantwerpen.be

Research has shown that the addition of oxalic acid can lead to a net loss of total soil carbon by accelerating microbial respiration and disrupting the protective associations between organic matter and minerals. oregonstate.edu Incubation experiments using ¹³C-labeled oxalic acid have demonstrated that while some of the labeled carbon is incorporated into new soil organic carbon, particularly in mineral-associated organic matter (MAOM), it can also stimulate the mineralization of native soil carbon. oup.comacs.org The effect varies with environmental conditions; for example, warming has been shown to reduce the formation of new soil organic carbon from added oxalic acid. oup.com These studies highlight that the role of root exudates like oxalic acid in carbon sequestration is complex, influencing both the formation of stable organic matter and the release of previously stored carbon. frontiersin.org

| Experimental Condition | Key Finding | Reference |

| ¹³C-labeled oxalic acid added to grassland and forest soils | Oxalic acid disrupted mineral-organic associations, increasing microbial access to and mineralization of previously protected soil carbon. | oregonstate.edu |

| ¹³C-labeled oxalic acid added to alpine soil under warming | Warming significantly reduced the formation of new soil organic carbon from oxalic acid. | oup.com |

| ¹³C-labeled glucose vs. ¹³C-labeled oxalic acid addition to soil | Glucose was more effective in promoting new soil organic carbon formation than oxalic acid. | oup.com |

| ¹³C-labeled oxalic acid added to mineral-organic complexes | Oxalic acid destabilized mineral-associated organic matter primarily through direct mineral dissolution. | acs.org |

Nutrient Mobilization and Mineral Weathering Processes

Oxalic acid plays a significant role in biogeochemical weathering and nutrient cycling by mobilizing essential elements from minerals. oup.com It is produced by plant roots and soil fungi, particularly mycorrhizal fungi, to acquire nutrients like phosphorus from sparingly soluble minerals. frontiersin.orgnih.gov The use of isotopically labeled oxalic acid allows researchers to trace these processes directly.

Studies have shown that oxalic acid can effectively dissolve minerals like apatite, releasing phosphate (B84403) and leading to the formation of secondary minerals such as calcium oxalate. copernicus.org By applying ¹³C-labeled oxalic acid to soil, researchers have confirmed its ability to disrupt organo-mineral complexes, thereby releasing not only carbon but also mineral-bound nutrients. oregonstate.eduacs.org This process is crucial for plant nutrition, as the mobilized nutrients become available for uptake by plants and microbes. nih.govresearchgate.net For example, arbuscular mycorrhizal fungi increase the concentration of oxalic acid in the rhizosphere, which enhances the mobilization of phosphorus from iron oxides. frontiersin.orgnih.gov Tracing experiments with labeled compounds provide quantitative data on the rates and mechanisms of these weathering and nutrient acquisition strategies. oregonstate.eduacs.org

Role in Soluble Iron Supply to Marine Ecosystems

The bioavailability of iron is a critical limiting factor for primary productivity in vast regions of the global ocean. annualreviews.org Although iron is abundant in the Earth's crust, its solubility in oxic seawater is extremely low. annualreviews.org More than 99.9% of dissolved iron in marine systems is bound to organic ligands, which enhance its solubility and influence its biogeochemical cycling. frontiersin.org Among these organic compounds, low-molecular-weight dicarboxylic acids like oxalic acid play a significant role in the supply of soluble iron, particularly from atmospheric dust deposition to the surface ocean. otago.ac.nzresearchgate.net

The atmospheric transport of mineral dust is a primary source of new iron to remote oceanic regions. otago.ac.nz The solubility of this iron, however, is often limited. Research has shown that organic ligands, especially oxalate, present in atmospheric aerosols can significantly enhance the dissolution of iron from these mineral particles. researchgate.net This process occurs through two main mechanisms: ligand-controlled dissolution and photoreductive dissolution. otago.ac.nz In the sunlit surface ocean, oxalate participates in photochemical reactions that reduce particulate Fe(III) to the more soluble Fe(II) form, thereby increasing the pool of bioavailable iron. stanford.eduresearchgate.net

Isotopic labeling studies are crucial for tracing and quantifying these complex biogeochemical pathways. The use of stable carbon isotopes of oxalic acid, conceptually similar to using a tracer like Oxalic Acid-(1,2-13C2), allows researchers to probe the mechanisms of iron solubilization. acs.org By analyzing the stable carbon isotopic composition of oxalic acid (δ¹³Coxalic) in marine aerosols, scientists can link the formation and processing of oxalate to the production of water-soluble iron (Fews). acs.orgacs.org

A key study conducted in the Bay of Bengal investigated marine aerosols from two different continental outflows: the Indo-Gangetic Plain (IGP) and Southeast Asia (SEA). acs.org Despite higher total aerosol iron (FeTot) and oxalic acid levels in the IGP outflow, the fractional solubility of iron was significantly higher in aerosols from the SEA outflow. acs.orgacs.org Researchers observed a distinct inverse linear relationship between the isotopic signature of oxalic acid (δ¹³Coxalic) and the concentration of water-soluble iron in the SEA outflow, which was absent in the IGP outflow. acs.orgacs.org This relationship suggests that the catalytic activity of total iron in the oxidation of precursor organic compounds to oxalic acid also yields soluble iron. acs.org The more acidic nature and higher solar influx experienced by the SEA aerosols are thought to drive these photo-Fenton reactions, where iron catalyzes the formation of oxalic acid and in turn becomes more soluble. acs.orgacs.org

Table 1: Research Findings on Iron Solubility in Marine Aerosols from the Bay of Bengal

This table summarizes data from a study investigating the relationship between the stable carbon isotopic composition of oxalic acid (δ¹³Coxalic) and water-soluble iron (Fews) in aerosols from different sources.

| Parameter | Indo-Gangetic Plain (IGP) Outflow | Southeast Asia (SEA) Outflow | Key Finding |

| δ¹³Coxalic Range | Not specified to have a relationship with Fews | -18.4‰ to -8.8‰ | An inverse linear relationship was found only in the SEA outflow. acs.orgacs.org |

| Fews Range | Not specified to have a relationship with δ¹³Coxalic | 3.5 to 38.0 ng m⁻³ | Higher concentrations of soluble iron were linked to specific isotopic signatures of oxalic acid. acs.orgacs.org |

| Fractional Iron Solubility | Lower | 11.4% to 49.7% | Aerosols from the SEA outflow showed significantly higher fractional iron solubility. acs.orgacs.org |

| Relationship | No significant correlation observed | Inverse linear relationship (R² = 0.42) | The findings suggest iron-catalyzed formation of oxalic acid from precursors, which enhances iron's own solubility. acs.orgacs.org |

Source: Adapted from Bikkina, S. et al., 2020. acs.orgacs.org

Further laboratory and modeling studies have quantified the impact of oxalate on iron dissolution. Experiments show that the presence of oxalate significantly increases the solubility of iron from various mineral sources, including hematite, goethite, and illite, which are common components of atmospheric dust. researchgate.net Modeling efforts that incorporate oxalate-promoted dissolution and photochemical cycling predict a substantial increase in the global deposition of soluble iron to the oceans compared to models that only consider dissolution by protons (acidity). researchgate.net One study estimated that including these oxalate-driven mechanisms increased the total annual deposition of dissolved iron to the global oceans by approximately 75%. researchgate.net

Table 2: Effect of Oxalate on Iron Solubility from Mineral Dust

This table presents findings on the enhancement of iron dissolution from mineral sources in the presence of oxalate.

| Parameter | Finding |

| Global Dissolved Iron (Fed) Deposition | Models including oxalate and photochemical cycling predict a ~75% increase in annual Fed deposition to oceans compared to models with only proton-promoted dissolution. researchgate.net |

| Soluble Iron from Dust (Lab Study) | The presence of oxalate (0 to 8 µM) increased the percentage of soluble iron from 0.0025% to 0.26% of total iron across various dust sources. researchgate.net |

| Comparison with Acid | Oxalic acid results in a greater increase in iron solubility compared to sulfuric acid due to the formation of stable organic iron complexes. researchgate.net |

Source: Adapted from Paris, R. et al., 2011, and Johnson, M.S. et al., 2012. researchgate.netresearchgate.net

Emerging Research Frontiers and Future Directions

Integration with Multi-Omics Approaches

The use of Oxalic Acid-(1,2-13C2) is increasingly being integrated with multi-omics approaches, such as metabolomics and proteomics, to provide a more comprehensive understanding of cellular metabolism. capes.gov.br This integration allows researchers to move beyond the analysis of a single class of molecules and instead view the metabolic phenotype as a result of complex regulatory networks. capes.gov.br By combining data from genomics, transcriptomics, proteomics, and metabolomics, a more holistic picture of metabolic regulation can be achieved.

Metabolomics, particularly when coupled with stable isotope labeling, offers a powerful tool for investigating the dynamics of metabolic pathways. tandfonline.com The use of 13C-labeled substrates like Oxalic Acid-(1,2-13C2) in untargeted metabolomics studies helps to discriminate between biological and non-biological signals, aids in compound annotation, and allows for reliable quantification. acs.org This approach has the potential to uncover novel metabolites and metabolic pathways. tandfonline.com

Synergistic Application with DNA-Stable Isotope Probing (DNA-SIP)

A particularly promising frontier is the synergistic application of Oxalic Acid-(1,2-13C2) with DNA-Stable Isotope Probing (DNA-SIP). DNA-SIP is a powerful cultivation-independent technique used to identify active microorganisms that assimilate specific carbon substrates into their biomass. nih.govnih.gov By incubating an environmental sample with a 13C-labeled compound like Oxalic Acid-(1,2-13C2), the DNA of the microorganisms that metabolize the substrate becomes enriched with the heavy isotope. nih.govnih.gov

This "heavy" DNA can then be separated from the "light" DNA of non-utilizing organisms through density gradient ultracentrifugation. nih.govnih.gov Subsequent molecular analysis of the labeled DNA, such as through sequencing, allows for the identification of the active microbial players. nih.gov The combination of Oxalic Acid-(1,2-13C2) tracer studies with DNA-SIP provides a direct link between metabolic function (oxalate metabolism) and the specific microorganisms responsible within a complex community. This is crucial for understanding the roles of different microbes in biogeochemical cycles and host-microbe interactions.

Development of Novel Analytical Platforms for High-Throughput 13C-Labeled Metabolite Analysis

The advancement of analytical platforms is critical for expanding the application of Oxalic Acid-(1,2-13C2). Innovations in mass spectrometry (MS) and nuclear magnetic resonance (NMR) are enabling high-throughput analysis of 13C-labeled metabolites. creative-proteomics.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are now capable of measuring the mass isotopomer distributions for a large number of intracellular metabolites from small sample sizes. d-nb.info

Recent developments in high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) and advanced bioinformatics software now make it possible to study isotope labeling across the entire detectable metabolome. tandfonline.com Novel methods, such as a recently developed LC-MS/MS assay, allow for the precise quantification of oxalate (B1200264) in biological samples like plasma, using 13C2-labeled oxalic acid as an internal standard. nih.gov This method offers advantages in sample volume and processing, making it particularly useful for clinical applications. nih.gov

Table 1: Comparison of Analytical Techniques for 13C-Labeled Metabolite Analysis

| Analytical Technique | Advantages | Disadvantages | Application with Oxalic Acid-(1,2-13C2) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution, established libraries for identification. d-nb.info | Requires derivatization for non-volatile compounds like oxalic acid. | Analysis of derivatized oxalic acid and its metabolic products. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for a wide range of polar and non-polar compounds without derivatization. d-nb.info | Matrix effects can influence ionization efficiency. | Direct analysis of Oxalic Acid-(1,2-13C2) and its metabolites in complex biological matrices. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and positional isotope labeling. creative-proteomics.com | Lower sensitivity compared to MS. | Determining the specific positions of 13C atoms within metabolic products derived from Oxalic Acid-(1,2-13C2). |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements for confident formula assignment. tandfonline.com | Higher instrument cost and complexity. | Untargeted metabolomics to discover novel pathways involving Oxalic Acid-(1,2-13C2). tandfonline.com |

Expansion of Tracer Studies into Underexplored Biological and Environmental Systems

While tracer studies with labeled compounds have been extensively used in well-characterized model organisms, there is a significant opportunity to expand their use into underexplored biological and environmental systems. The use of Oxalic Acid-(1,2-13C2) can provide crucial insights into the metabolism of this key dicarboxylic acid in a variety of contexts.

In environmental science, Oxalic Acid-(1,2-13C2) can be used to trace the flow of carbon through microbial communities in soil and aquatic environments. Oxalate is known to be involved in processes like nutrient availability and mineral weathering. researchgate.net Tracer studies can help to identify the specific microorganisms and metabolic pathways involved in oxalate production and degradation in these ecosystems.

In the context of human health, while the metabolism of precursors like glycine (B1666218) to urinary oxalate has been studied, the direct contribution of various metabolic pathways to oxalate production under different physiological and pathological conditions remains an active area of research. science.gov For instance, in primary hyperoxalurias, genetic defects lead to increased endogenous oxalate production. acs.orguio.no Tracer studies with Oxalic Acid-(1,2-13C2) and other labeled precursors can help to precisely quantify the flux through different metabolic pathways contributing to oxalate synthesis in these diseases. acs.org

Advancements in High-Resolution Isotope Measurement Techniques

The precision and accuracy of isotope ratio measurements are fundamental to the success of tracer studies. Continuous advancements in high-resolution isotope measurement techniques are pushing the boundaries of what can be achieved with tracers like Oxalic Acid-(1,2-13C2).

Isotope-ratio mass spectrometry (IRMS) has traditionally been the gold standard for high-precision isotope ratio measurements. pnas.org However, recent developments in optical spectroscopy-based instruments, such as cavity ring-down spectroscopy (CRDS), are providing credible alternatives that are often more portable and easier to operate. pnas.orgresearchgate.net These instruments measure the shift in rovibrational absorption peaks resulting from isotopic substitution. pnas.org For example, CRDS can be coupled with gas chromatography and a combustion interface to determine the 13C/12C isotope ratio in individual organic compounds. pnas.org

Quantum cascade laser absorption spectrometry (QCLAS) is another emerging technique that offers high precision for in situ and continuous isotope ratio measurements of gases like CO2. researchgate.net These advancements in instrumentation allow for more dynamic and field-based studies, expanding the scope of research where Oxalic Acid-(1,2-13C2) can be applied. The ability to measure isotopic enrichment with greater precision and in real-time will undoubtedly lead to new discoveries in metabolic research.

Q & A

Q. How to prepare and standardize a solution of Oxalic Acid-(1,2-13C₂) for titration experiments?

Methodological Answer:

- Preparation : Dissolve a precisely weighed amount of Oxalic Acid-(1,2-13C₂) in distilled water, accounting for its hygroscopic nature. Use anhydrous or dihydrate forms as required, ensuring purity >99% (see product specifications) .

- Standardization : Perform acid-base titration against a primary standard like sodium hydroxide (NaOH) using phenolphthalein. Calculate molarity using stoichiometry (basicity = 2). Validate results via replicate trials and statistical analysis (e.g., %RSD <1%) .

Q. What methods validate the isotopic purity of Oxalic Acid-(1,2-13C₂)?

Methodological Answer:

- Mass Spectrometry (MS) : Use high-resolution MS to confirm the 13C₂ isotopic enrichment (>99%) by analyzing the molecular ion cluster (e.g., m/z 90.03 for unlabeled vs. 92.04 for 13C₂).

- Nuclear Magnetic Resonance (NMR) : ¹³C-NMR spectra should show two distinct peaks at ~160–170 ppm (carbonyl carbons) with no unlabeled signals .

Q. What safety protocols are critical when handling Oxalic Acid-(1,2-13C₂) in isotopic studies?

Methodological Answer:

- Containment : Use fume hoods and sealed containers to prevent isotopic cross-contamination.

- Exposure Mitigation : Wear nitrile gloves and goggles; rinse spills immediately with water. Follow SDS guidelines for first aid (e.g., eye irrigation for 15 minutes) .

Advanced Research Questions

Q. How to design experiments using Design of Experiments (DOE) to optimize Oxalic Acid-(1,2-13C₂) in biomass pretreatment?

Methodological Answer:

- Factors : Select variables (e.g., acid concentration: 0.5–1.5%, temperature: 25–45°C, time: 30–60 min) .

- Statistical Model : Apply Box-Behnken or Central Composite Design via software (e.g., Minitab) to analyze interactions. For example, a 3-factor DOE revealed that 5% oxalic acid at 45 min maximizes reducing sugar yield (83 mg/L) .

- Validation : Confirm optimal conditions through triplicate runs and ANOVA (p < 0.05).

Q. How does 13C₂ labeling affect oxalic acid’s chelation mechanism with transition metals?

Methodological Answer:

- Tracer Studies : Use 13C₂-labeled oxalic acid in EXAFS/XANES spectroscopy to track binding sites with metals (e.g., Cu²⁺). Isotopic labeling enhances signal resolution in spectroscopic analysis.